![molecular formula C18H24O2 B1600838 (8R,9S,13S,14S,17S)-2,4,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol CAS No. 221093-45-4](/img/structure/B1600838.png)
(8R,9S,13S,14S,17S)-2,4,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol
Übersicht
Beschreibung
The compound (8R,9S,13S,14S,17S)-2,4,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol is a complex organic molecule. It has a molecular formula of C24H36O2 and an average mass of 356.541 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It has five defined stereocentres . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
This compound has a molecular formula ofC24H36O2 and an average mass of 356.541 Da. Its monoisotopic mass is 356.271515 Da . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.
Wissenschaftliche Forschungsanwendungen
Clinical Research: Quantitative Analysis in Plasma
Estradiol-d5 is utilized in clinical research for the quantitative analysis of estradiol and testosterone in plasma . A sensitive LC-MS/MS method using Estradiol-d5 as an internal standard is developed to measure these hormones in complex matrices like human serum or plasma . This application is crucial for understanding hormonal balance and its implications in various health conditions.
Wirkmechanismus
Target of Action
Estradiol-d5, also known as 17beta-Estradiol-2,4,16,16,17-D5, primarily targets estrogen receptors (ERs), which are expressed in various cell types throughout the body . These receptors include ERα and ERβ, which are found in the immune system, breast cancer cells, and other tissues . The interaction of estradiol with these receptors plays a crucial role in numerous physiological processes.
Mode of Action
Estradiol-d5 binds to estrogen receptors, triggering a conformational change that allows the receptor to enter the nucleus of the target cell . Once inside the nucleus, the estradiol-receptor complex binds to specific DNA sequences, regulating gene transcription and leading to the formation of messenger RNA . This process influences the expression of various genes, affecting cellular function and behavior .
Biochemical Pathways
Estradiol-d5 is involved in several biochemical pathways. It modulates the pituitary secretion of gonadotropins, luteinizing hormone, and follicle-stimulating hormone through a negative feedback system . It also increases the hepatic synthesis of sex hormone-binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins . Furthermore, estradiol-d5 is metabolized in the liver via hydroxylation, sulfation, and glucuronidation . The degradation of estrogens, including estradiol-d5, involves the dioxygenase-mediated 4,5-seco pathway .
Pharmacokinetics
The pharmacokinetics of estradiol-d5, including its absorption, distribution, metabolism, and excretion (ADME) properties, can vary depending on the route of administration . After administration, estradiol-d5 is absorbed and distributed throughout the body, binding to its target receptors . It is metabolized primarily in the liver, undergoing processes such as hydroxylation, sulfation, and glucuronidation . The metabolites, including estrone, estrone sulfate, estrone glucuronide, and estradiol glucuronide, are then excreted via urine and feces .
Result of Action
The binding of estradiol-d5 to estrogen receptors results in a variety of molecular and cellular effects. It has been shown to have neuroprotective effects, influencing memory and cognition, decreasing the risk and delaying the onset of neurological diseases such as Alzheimer’s disease, and attenuating the extent of cell death that results from brain injuries . In breast cancer cells, it has been found to downregulate the expression of CYP19A and reduce estradiol synthesis, thereby inhibiting cellular proliferation .
Action Environment
The action, efficacy, and stability of estradiol-d5 can be influenced by various environmental factors. For instance, the presence of certain chemicals or conditions can affect its stability and bioavailability . Acid preservation (HCl or H2SO4, pH 2) has been shown to stabilize the estrogenic and androgenic activities of estradiol-d5, ensuring reliable and accurate recovery of the compound for up to 14 days of storage at 4°C . Furthermore, the biological effects of estradiol-d5 can be influenced by factors such as the individual’s hormonal status, genetic variations, and exposure to other substances .
Eigenschaften
IUPAC Name |
(8R,9S,13S,14S,17S)-2,4,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i3D,7D2,10D,17D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXZDWNPVJITMN-MOKSCAJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC([C@]4([2H])O)([2H])[2H])C)C(=C1O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469516 | |
| Record name | (8R,9S,13S,14S,17S)-2,4,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8R,9S,13S,14S,17S)-2,4,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol | |
CAS RN |
221093-45-4 | |
| Record name | (8R,9S,13S,14S,17S)-2,4,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 221093-45-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





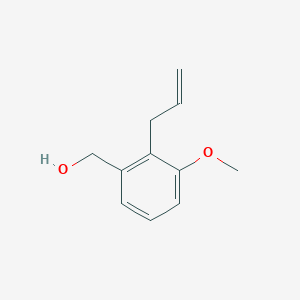



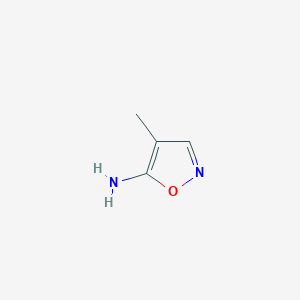
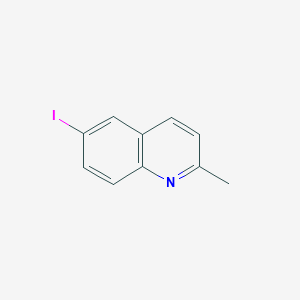

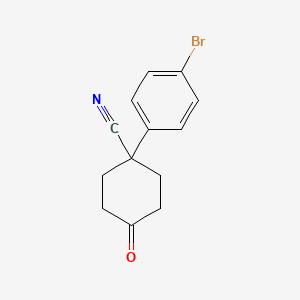
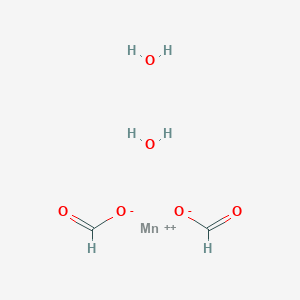

![2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride](/img/structure/B1600776.png)
![2,4-Dioxo-2,4-dihydro-1H-benzo[D][1,3]oxazine-6-carboxylic acid](/img/structure/B1600778.png)